2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the CAS Number: 1289197-68-7 . It has a molecular weight of 177.16 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The InChI code for 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is1S/C9H8N2O2/c1-6-5-11-4-2-3-7 (9 (12)13)8 (11)10-6/h2-5H,1H3, (H,12,13)
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 177.16 .Scientific Research Applications
Synthetic Pathways and Anticancer Potential
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound that can be synthesized through various synthetic pathways, including Knoevenagel condensation, which plays a crucial role in the development of biologically active molecules, particularly anticancer agents. Knoevenagel condensation, a method to generate α, β‐unsaturated ketones or carboxylic acids, has been instrumental in producing compounds that exhibit significant anticancer activity across a range of targets like DNA, microtubules, and kinases. This process demonstrates the compound's potential as a foundational element in drug discovery and development aimed at combating cancer (Tokala, Bora, & Shankaraiah, 2022).
Optoelectronic Applications
Apart from its role in medicinal chemistry, 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives have found applications in optoelectronic materials. The integration of pyrazine units into π-extended conjugated systems has been pivotal for creating novel optoelectronic materials. These materials are utilized in a variety of applications, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent small molecules. The versatility of these compounds in optoelectronic applications highlights their significant potential beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Heterocyclic N-oxide Derivatives in Drug Development
The heterocyclic N-oxide derivatives of pyrazine, including those synthesized from 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, exhibit a broad spectrum of biological activities. These derivatives have been extensively utilized in drug development, showing promising results as anticancer, antibacterial, and anti-inflammatory agents. Their role in organic synthesis, catalysis, and medicinal applications further underscores the compound's versatility and its contribution to advancing research in chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Imidazo[1,2-a]pyridines, including 2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid, are considered as privileged structures because of their occurrence in many natural products . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is an active area of research .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-11-3-2-9-6(8(12)13)7(11)10-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDDYNXFSIUKJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyrazine-8-carboxylic acid | |
CAS RN |
1289197-68-7 | |
Record name | 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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